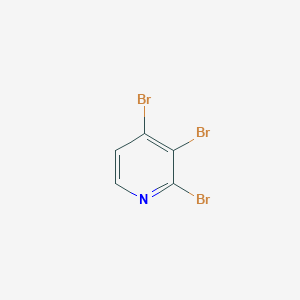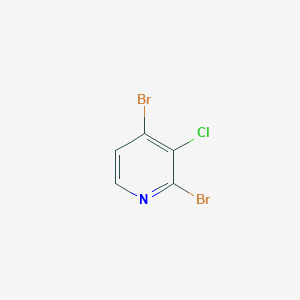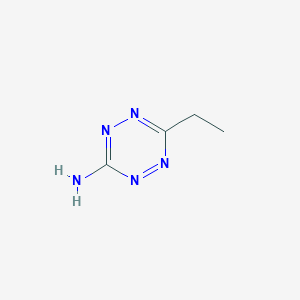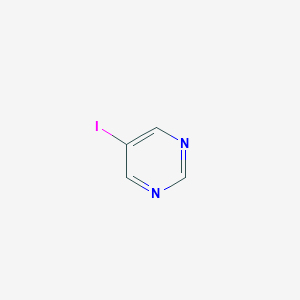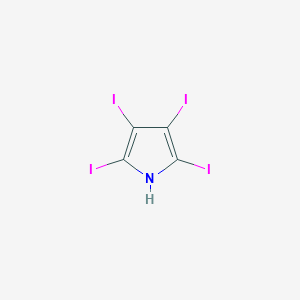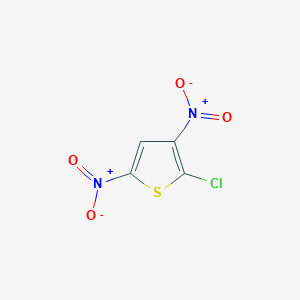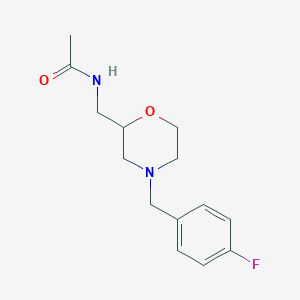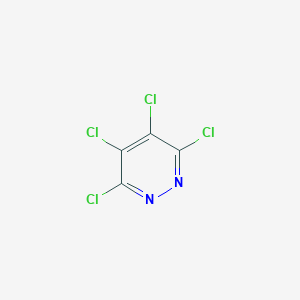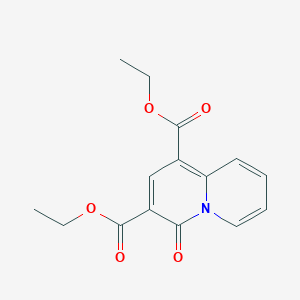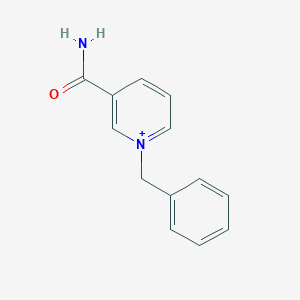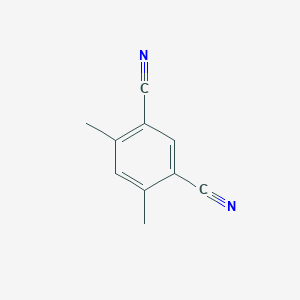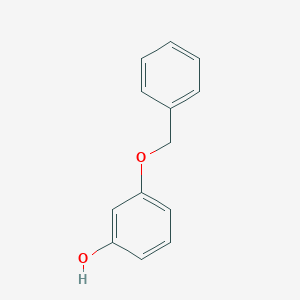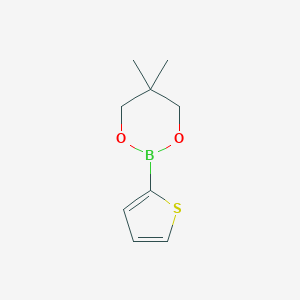![molecular formula C13H13ClO2S B189713 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane CAS No. 92849-69-9](/img/structure/B189713.png)
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane is a synthetic compound that belongs to the class of tricyclic compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.2.1.02,6]heptane.
Mechanism Of Action
The mechanism of action of 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. It has also been shown to inhibit the activity of certain receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals.
Biochemical And Physiological Effects
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane has been found to have potent anti-inflammatory and analgesic effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane is its potent anti-inflammatory and analgesic effects, which make it a promising candidate for the development of new drugs for the treatment of various diseases. However, its mechanism of action is not fully understood, and further research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane. One area of research is the development of new drugs based on its structure and mechanism of action. Another area of research is the investigation of its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential side effects and drug interactions.
Synthesis Methods
The synthesis of 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane involves the reaction of 1,5-cyclooctadiene with sulfuric acid and chlorosulfonic acid. The resulting product is then treated with phenylsulfonic acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure 3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane.
Scientific Research Applications
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane has been studied for its potential applications in the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been found to have potent anti-inflammatory and analgesic effects, as well as the ability to inhibit the growth of cancer cells.
properties
CAS RN |
92849-69-9 |
|---|---|
Product Name |
3-Chloro-5-(phenylsulfonyl)tricyclo[2.2.1.02,6]heptane |
Molecular Formula |
C13H13ClO2S |
Molecular Weight |
268.76 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-5-chlorotricyclo[2.2.1.02,6]heptane |
InChI |
InChI=1S/C13H13ClO2S/c14-12-9-6-8-10(12)11(8)13(9)17(15,16)7-4-2-1-3-5-7/h1-5,8-13H,6H2 |
InChI Key |
PTGDUGPVEWYOLE-UHFFFAOYSA-N |
SMILES |
C1C2C3C2C(C1C3S(=O)(=O)C4=CC=CC=C4)Cl |
Canonical SMILES |
C1C2C3C2C(C1C3S(=O)(=O)C4=CC=CC=C4)Cl |
Other CAS RN |
92849-69-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



